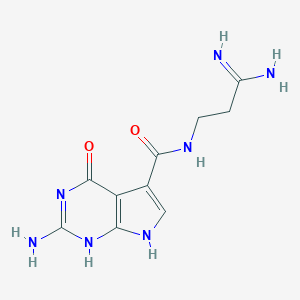
Echiguanine A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Echiguanine A is a naturally occurring alkaloid that is found in the leaves of Echium plantagineum, a species of plant in the Boraginaceae family. It was first isolated and identified in 1976 by a group of researchers from the University of Western Australia. Echiguanine A has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. In
Mecanismo De Acción
The mechanism of action of echiguanine A is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. Specifically, echiguanine A has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, echiguanine A is able to prevent the growth and proliferation of cancer cells.
Efectos Bioquímicos Y Fisiológicos
Echiguanine A has been found to have a number of different biochemical and physiological effects. In addition to its antitumor properties, echiguanine A has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. It has also been found to have antiviral properties, making it a potential treatment for viral infections such as HIV and hepatitis C.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using echiguanine A in lab experiments is its potent antitumor properties. This makes it a valuable tool for studying the mechanisms of cancer growth and proliferation. However, there are also some limitations to using echiguanine A in lab experiments. For example, it is a complex molecule that is difficult to synthesize, which can make it challenging to obtain large quantities of the compound for use in experiments.
Direcciones Futuras
There are a number of different future directions for research on echiguanine A. One area of focus is on developing new synthesis methods that are more efficient and cost-effective. Another area of focus is on exploring the potential of echiguanine A as a treatment for other diseases, such as inflammatory diseases and viral infections. Finally, there is also a need for further research on the mechanism of action of echiguanine A, in order to better understand how it works and how it can be used to develop new drugs.
Aplicaciones Científicas De Investigación
Echiguanine A has been the subject of a number of different scientific studies over the years. One of the most promising areas of research has been in the field of cancer treatment. Echiguanine A has been shown to have potent antitumor properties, and has been found to be effective against a number of different types of cancer cells, including breast, lung, and prostate cancer cells. In addition to its antitumor properties, echiguanine A has also been found to have anti-inflammatory and antiviral properties, making it a promising candidate for the development of new drugs.
Propiedades
Número CAS |
137319-25-6 |
|---|---|
Nombre del producto |
Echiguanine A |
Fórmula molecular |
C10H13N7O2 |
Peso molecular |
263.26 g/mol |
Nombre IUPAC |
2-amino-N-(3-amino-3-iminopropyl)-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C10H13N7O2/c11-5(12)1-2-14-8(18)4-3-15-7-6(4)9(19)17-10(13)16-7/h3H,1-2H2,(H3,11,12)(H,14,18)(H4,13,15,16,17,19) |
Clave InChI |
APPZNNNSVGCTRW-UHFFFAOYSA-N |
SMILES isomérico |
C1=C(C2=C(N1)NC(=NC2=O)N)C(=O)NCCC(=N)N |
SMILES |
C1=C(C2=C(N1)N=C(NC2=O)N)C(=O)NCCC(=N)N |
SMILES canónico |
C1=C(C2=C(N1)NC(=NC2=O)N)C(=O)NCCC(=N)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



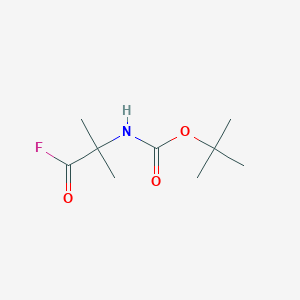
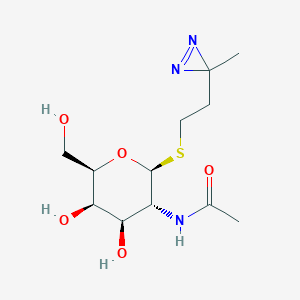
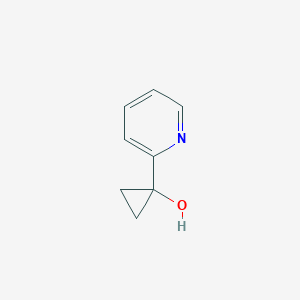
![1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole](/img/structure/B140170.png)
![N-[3-(3-Chloro-4-cyclohexylphenyl)-2-propynyl]-N-ethyl-cyclohexane amine](/img/structure/B140171.png)
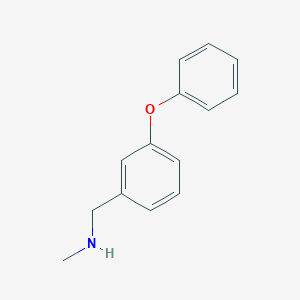
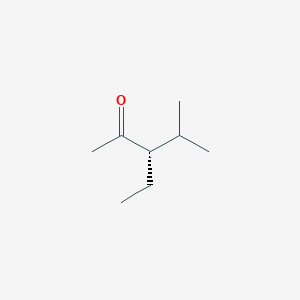
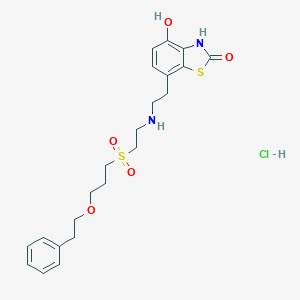
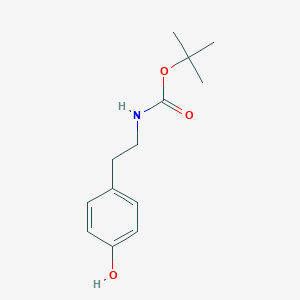
![3-(3-Bromobenzyl)-1-Tert-Butyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B140186.png)
![(E)-N-[2-(2-cyclohexylethylsulfanyl)ethyl]dec-2-enamide](/img/structure/B140192.png)
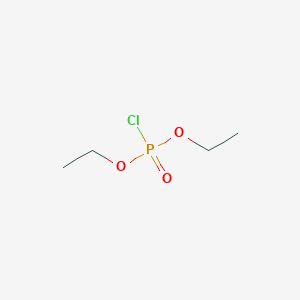

![(1S,2R,4S,5R)-3-Oxa-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B140200.png)